molecular formula C13H19NO2 B1324899 2-Methoxy-4-methylphenyl 3-piperidinyl ether CAS No. 902836-53-7

2-Methoxy-4-methylphenyl 3-piperidinyl ether

Cat. No. B1324899
M. Wt: 221.29 g/mol
InChI Key: KINQIODVYMPWNZ-UHFFFAOYSA-N
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Description

“2-Methoxy-4-methylphenyl 3-piperidinyl ether” is a chemical compound with the molecular formula C13H19NO2 . It is also known as "3-(2-Methoxy-4-methylphenoxy)-piperidine" .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-methylphenyl 3-piperidinyl ether” is 1S/C13H19NO2.ClH/c1-10-3-4-12 (13 (9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Metabolic Conversion and Excretion Studies

Studies have shown that aromatic compounds, when metabolized, can undergo methylation, leading to the excretion of methylated products. This process has been observed in human subjects following the administration of catechols, highlighting the metabolic transformation of aromatic compounds and the potential role of methylation in detoxification pathways. This information could be crucial for understanding the metabolism and excretion mechanisms of related compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Smith & Bennett, 1958).

Synthesis and Chemical Properties

Research on the synthesis and structural revision of novel fungal diaryl ethers has contributed to the understanding of complex organic molecules and their synthesis pathways. Such studies are essential for the development of synthetic methodologies that can be applied to a wide range of chemical compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Cannon et al., 1971).

Protective Groups in Organic Synthesis

Methoxyphenylmethyl ethers, including those related to 2-methoxy-4-methylphenyl 3-piperidinyl ether, are widely used as protecting groups for alcohols in organic synthesis. The development of efficient deprotection methods catalyzed by FeCl3 has been reported, which is significant for the synthesis and purification of complex organic molecules (Sawama et al., 2015).

Photoreagents for Protein Crosslinking

Nitrophenyl ethers, including analogs of 2-methoxy-4-methylphenyl 3-piperidinyl ether, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a reactive platform for the development of bifunctional reagents, which can be utilized in biochemical research to study protein interactions and functions (Jelenc et al., 1978).

Molecular Structure and Crystallography

Research on the synthesis and molecular structure of compounds related to 2-methoxy-4-methylphenyl 3-piperidinyl ether, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, provides insights into the crystallographic and molecular properties of these compounds. Such studies are crucial for understanding the structural basis of molecular interactions and reactivity (Khan et al., 2013).

Safety And Hazards

The safety information available indicates that “2-Methoxy-4-methylphenyl 3-piperidinyl ether” may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINQIODVYMPWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-4-methylphenoxy)piperidine

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